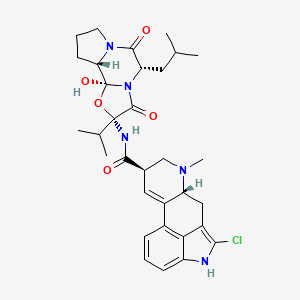
Stearidonic Acid N-Succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearidonic Acid N-Succinimide is a compound that combines the properties of stearidonic acid, an omega-3 fatty acid, and succinimide, a cyclic imide. Stearidonic acid is known for its role as an intermediate in the biosynthesis of eicosapentaenoic acid, while succinimide derivatives are recognized for their diverse pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Stearidonic Acid N-Succinimide typically involves the reaction of stearidonic acid with succinic anhydride in the presence of a dehydrating agent. The reaction conditions often include refluxing in an organic solvent such as benzene or toluene . The process can be catalyzed by Lewis acids like zinc bromide or hexamethyldisilazane .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Stearidonic Acid N-Succinimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted succinimides and stearidonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Stearidonic Acid N-Succinimide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential as enzyme inhibitors and signaling molecules.
Medicine: It shows promise in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of biodegradable polymers and as a precursor for specialty chemicals
Wirkmechanismus
The mechanism of action of Stearidonic Acid N-Succinimide involves its conversion to bioactive metabolites. Stearidonic acid is converted to eicosapentaenoic acid, which modulates cell membrane composition and signaling pathways. Succinimide derivatives interact with various enzymes and receptors, influencing cellular processes such as inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-Chlorosuccinimide: Used in halogenation reactions.
N-Bromosuccinimide: Employed in bromination and oxidation reactions.
N-Iodosuccinimide: Utilized in iodination and oxidative transformations.
Uniqueness: Stearidonic Acid N-Succinimide is unique due to its dual functionality, combining the bioactivity of omega-3 fatty acids with the versatile reactivity of succinimides. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
1798396-63-0 |
|---|---|
Molekularformel |
C22H31NO4 |
Molekulargewicht |
373.493 |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12- |
InChI-Schlüssel |
ANGVBRBDKGAMLQ-LTKCOYKYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


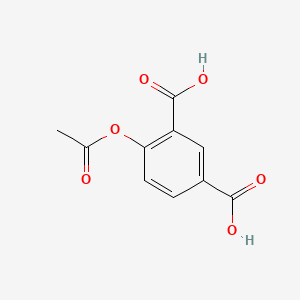
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B566180.png)
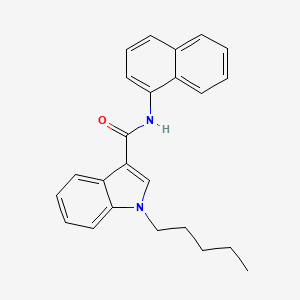
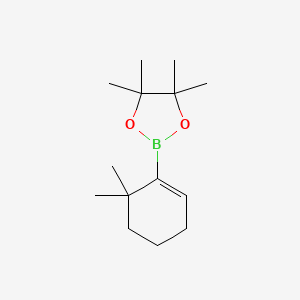
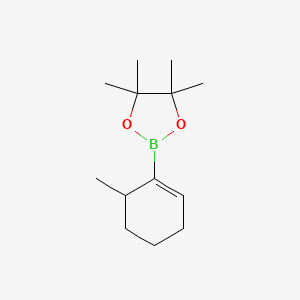
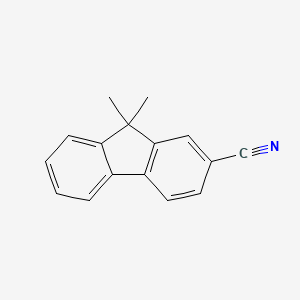
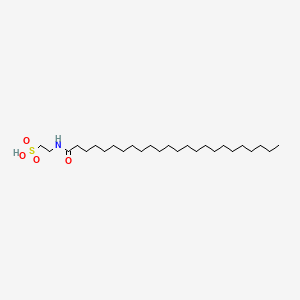
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol](/img/structure/B566193.png)
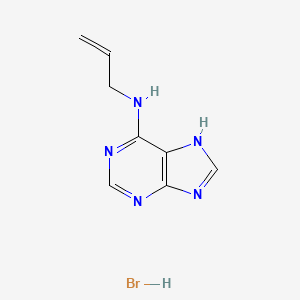
![1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone](/img/structure/B566195.png)
